molecular formula C21H26BrN3O2 B3121087 Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate CAS No. 279254-14-7

Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate

Cat. No. B3121087
M. Wt: 432.4 g/mol
InChI Key: RJPIJBPVBANEFJ-UHFFFAOYSA-N
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Description

“Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate” is a complex organic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular formula of the compound is C11H16BrN3O2 . It contains a spiro[benzo[d]imidazo[1,2-a]azepine-11,4-piperidine] core, with a tert-butyl carboxylate group and a bromo substituent .

Scientific Research Applications

  • Synthesis of Radioligands : This compound has been used in the synthesis of radioligands for imaging agents, particularly for diazepam-insensitive benzodiazepine receptors. One study details the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo [1,5-a][1,4]benzodiazepine 3-carboxylate as a high affinity and selective radioligand (He et al., 1994).

  • Acetyl-CoA Carboxylase Inhibitors : It's involved in the synthesis of acetyl-CoA carboxylase inhibitors. A study reported the synthesis of related compounds for this purpose, highlighting its relevance in medicinal chemistry (Huard et al., 2012).

  • Synthesis of Novel Spiropiperidines : It's used in the synthesis of novel spiropiperidines, as indicated in research exploring subtype selective σ-receptor ligands (Maier & Wünsch, 2002).

  • Synthesis of Azepino and Imidazoazepines : This compound plays a role in the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, which have potential applications in the development of new chemical entities (Potikha, Turelyk & Kovtunenko, 2011).

  • Intermediate for Small Molecule Anticancer Drugs : It's used as an intermediate in the synthesis of small molecule anticancer drugs, as demonstrated in a study focusing on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate (Zhang, Ye, Xu & Xu, 2018).

  • Synthesis of Novel Compounds for Therapeutic Applications : Various studies have utilized this compound in the synthesis of novel compounds with potential therapeutic applications, such as ligands for benzodiazepine receptors and nociceptin antagonists (Gu et al., 1993).

properties

IUPAC Name

tert-butyl 3-bromospiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O2/c1-20(2,3)27-19(26)24-12-9-21(10-13-24)16-7-5-4-6-15(16)8-11-25-17(22)14-23-18(21)25/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPIJBPVBANEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN4C2=NC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate
Reactant of Route 2
Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate
Reactant of Route 6
Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate

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